3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
CAS No.: 693248-53-2
Cat. No.: VC2232508
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - 693248-53-2](/images/structure/VC2232508.png)
CAS No. | 693248-53-2 |
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Molecular Formula | C6H8O3 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid |
Standard InChI | InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8) |
Standard InChI Key | JVRUZPDYVLRYQT-UHFFFAOYSA-N |
SMILES | C1C2C(C2C(=O)O)CO1 |
Canonical SMILES | C1C2C(C2C(=O)O)CO1 |
Chemical Structure and Nomenclature
Basic Structure
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid consists of a six-membered framework with a bridging oxygen atom at position 3, creating a tetrahydrofuran-like structure, and a fused cyclopropane ring with a carboxylic acid substituent at position 6. The molecular formula is C6H8O3, indicating six carbon atoms, eight hydrogen atoms, and three oxygen atoms . This bicyclic system creates a rigid molecular framework that contributes to its unique conformational properties and applications in medicinal chemistry research.
Isomers and Stereochemistry
The compound exists in various stereoisomeric forms due to the presence of multiple stereogenic centers. The stereochemistry significantly influences its physical properties and biological activity. Some of the identified stereoisomers include:
The trans configuration refers to the relative orientation of the carboxylic acid group with respect to the bicyclic framework, which affects the compound's reactivity and conformational properties.
Identification Codes
For research and database purposes, the compound is registered under various identification codes:
Physical and Chemical Properties
Physical Properties
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid exhibits distinct physical characteristics that are important for its handling, storage, and applications in chemical synthesis. These properties are summarized in the following table:
The negative LogP value (-0.83) indicates that the compound is hydrophilic, which influences its solubility characteristics and potential applications in pharmaceutical formulations.
Chemical Reactivity
As a compound containing both a carboxylic acid group and a cyclic ether moiety, 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid can participate in various chemical reactions:
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The carboxylic acid group can undergo typical transformations such as esterification, amidation, reduction to alcohols, and decarboxylation under appropriate conditions.
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The cyclopropane ring, being strained, can undergo ring-opening reactions with various nucleophiles.
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The ether functionality can potentially undergo cleavage under strong acidic conditions.
These reactive sites make the compound versatile for further derivatization and incorporation into more complex molecular structures.
Synthesis Methods
Cyclopropanation Approaches
One of the primary methods for synthesizing bicyclo[3.1.0]hexane derivatives involves cyclopropanation reactions. According to research findings, these compounds can be synthesized via a (3 + 2) annulation of cyclopropenes with other cyclic compounds .
In a notable approach described in the literature, bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center can be synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method employs either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry applications .
From Dihydrofuran Precursors
Another synthetic pathway involves starting from dihydrofuran precursors. The synthesis of related oxabicyclo[3.1.0]hexane scaffolds has been reported to proceed through a multi-step process :
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Dihydroxylation of a dihydrofuran double bond followed by acetylation of the resulting hydroxy groups
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C-glycosylation using TMSCN (trimethylsilyl cyanide) as a nucleophile
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Elimination reactions to form key intermediates with a suitable double bond for cyclopropanation
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Oxidation of a hydroxymethyl moiety to the corresponding carboxylic acid, which can be achieved through Swern oxidation followed by sodium chlorite oxidation, or alternatively, through a one-step oxidation with sodium periodate and ruthenium(III) catalysis
This approach allows for the stereocontrolled synthesis of the target compound or closely related derivatives.
Structural and Conformational Analysis
Conformational Significance
Applications in Medicinal Chemistry
Nucleoside Analogs
Synthetic Derivatives and Modifications
Template Modifications
Researchers have explored various modifications of the basic oxabicyclo[3.1.0]hexane scaffold to enhance its properties and applications. One notable approach involved the relocation of the fused cyclopropane ring bond and the shifting of the oxygen atom to create a 2-oxabicyclo[3.1.0]hexane template .
This modified template posed a significant synthetic challenge since it has the nucleobase attached to an anomeric carbon that forms part of a fused cyclopropane ring . The synthesis was completed in eleven steps from a known dihydrofuran precursor, demonstrating the feasibility of creating complex derivatives from this scaffold .
Nucleobase Construction
The construction of nucleobases on the oxabicyclo[3.1.0]hexane scaffold presents unique challenges due to the rigid nature of the bicyclic system. Researchers have developed innovative approaches for this purpose, including the quenching of isocyanate intermediates with the lithium salts of acrylic amides to form uracil and thymidine precursors in a single step .
This approach has enabled the synthesis of novel pyrimidine nucleosides with the conformationally restricted oxabicyclo[3.1.0]hexane scaffold . The development of such synthetic methodologies expands the toolbox for creating diverse analogs with potentially enhanced biological properties.
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